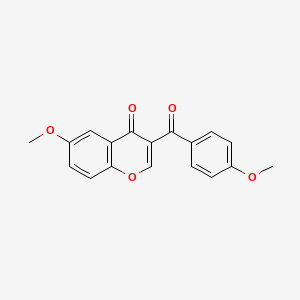

6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-(4-methoxybenzoyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-12-5-3-11(4-6-12)17(19)15-10-23-16-8-7-13(22-2)9-14(16)18(15)20/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJQUJOVYJWBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 3 4 Methoxybenzoyl 4h Chromen 4 One and Analogues

Strategies for the Construction of the 4H-Chromen-4-one Core Structure

The construction of the chromone (B188151) skeleton is a central theme in heterocyclic chemistry, with numerous methods developed over the years. These strategies range from classical cyclocondensation reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.

Cyclocondensation reactions represent one of the most fundamental and widely used strategies for synthesizing the chromone ring system. These methods typically involve the reaction of a phenol (B47542) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. The reaction of 2-hydroxyacetophenones with esters, for instance, followed by cyclization, is a common pathway.

A notable example is the acid-catalyzed reaction of a 2-hydroxyacetophenone (B1195853) with an anhydride (B1165640) and its sodium salt (Kostanecki-Robinson reaction) to yield 3-substituted chromones. Another classical approach, the Allan-Robinson reaction, involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride to form flavones or isoflavones, which are structurally related to the target compound. These methods, while foundational, sometimes require harsh conditions and may have limitations regarding substrate scope and regioselectivity.

More contemporary cyclocondensation methods focus on milder reaction conditions and improved efficiency. For example, the use of dehydrating agents or catalysts can facilitate the intramolecular cyclization of precursor molecules like o-hydroxyaryl β-diketones to form the chromone ring.

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones, flavones, and their analogues. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone. wikipedia.orgalfa-chemistry.com This diketone intermediate then undergoes an acid-catalyzed cyclodehydration to yield the final chromone or flavone (B191248) structure. wikipedia.org

The mechanism proceeds via the formation of an enolate from the acetophenone, which then attacks the ester carbonyl in an intramolecular fashion. wikipedia.org The resulting cyclic alkoxide intermediate opens to form a more stable phenolate, which upon acidic workup gives the 1,3-diketone. wikipedia.org This method is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit necessary for chromone ring formation. alfa-chemistry.com

Recent advancements have introduced milder conditions, such as "soft-enolization" techniques, which avoid the use of strong bases and expand the scope of the reaction to include more sensitive substrates. nih.govacs.orgacs.org This has enabled the total synthesis of complex natural products containing the chromone scaffold. nih.govacs.org

| Starting Material | Base/Catalyst | Conditions | Intermediate | Product | Yield (%) | Ref |

| 2-Acetoxyacetophenone | KOH / Pyridine (B92270) | Heat | 1-(2-hydroxyphenyl)propane-1,3-dione | 2-Methylchromone | High | wikipedia.orgalfa-chemistry.com |

| Cinnamoyl ester of 2'-hydroxyacetophenone (B8834) | Strong Base | N/A | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | Flavone | N/A | acs.org |

| Substituted 2-acetylphenyl carboxylate | KOH / Pyridine | N/A | 1-(2-hydroxyphenyl)-3-(isoxazolyl)propane-1,3-dione | 2-(Isoxazolyl)-4H-chromen-4-one | N/A | researchgate.net |

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of chromones. These methods offer high efficiency, functional group tolerance, and novel pathways for ring construction. acs.org

One prominent strategy is the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes. This reaction efficiently constructs the chromone skeleton by incorporating a carbonyl group. Another approach involves the intramolecular acylation of alkenyl bromides with aldehydes, catalyzed by a palladium complex, to afford a range of functionalized chromones. nih.gov

Domino or cascade reactions catalyzed by palladium have also been developed. For instance, a [2 + 2 + 1] domino annulation of 3-iodochromones, α-bromo carbonyl compounds, and a strained alkene has been described to create complex polycyclic systems containing a chromone core. rsc.org Similarly, palladium-catalyzed tandem cyclization/cross-coupling reactions of 3-alkynyl chromones with aryl iodides provide access to fused heterocyclic systems like 4H-furo[3,2-c]chromenes and xanthones. acs.orgacs.org Wacker-type oxidative cyclization is another palladium-catalyzed method used to prepare chromanone derivatives, which can be precursors to chromones. nih.gov

| Reaction Type | Substrates | Catalyst System | Key Features | Product Class | Ref |

| Intramolecular Acylation | Alkenyl bromides, Aldehydes | Pd(PPh₃)₄ / Xphos | Efficient C-C bond formation | Functionalized Flavonoids | nih.gov |

| [2 + 2 + 1] Annulation | 3-Iodochromones, α-Bromo carbonyls, Tetracyclododecene | Palladium catalyst | Domino reaction, high diastereoselectivity | Polycyclic Chromones | rsc.org |

| Tandem Cyclization/Cross-Coupling | 3-Alkynyl chromone, Aryl iodide | Pd(PPh₃)₄ | Regiocontrolled O- or C-attack | 4H-Furo[3,2-c]chromenes, Xanthones | acs.orgacs.org |

| Wacker-Type Cyclization | o-Allylphenols | Palladium catalyst | Oxidative cyclization, 1,5-hydride migration | Chromanones | nih.gov |

| [2 + 2 + 1] Annulation | 3-Iodochromones, Bridged olefins, Cyclopropenone | Palladium catalyst | Cyclopropenone as CO source | Chromone-fused cyclopentanones | rsc.org |

The Wittig reaction, a classic method for alkene synthesis, can also be adapted for the construction of heterocyclic rings through an intramolecular pathway. wikipedia.orgmasterorganicchemistry.com A novel approach to synthesizing 4H-chromen-4-ones utilizes an intramolecular Wittig reaction of suitably functionalized precursors. acs.org

This strategy typically involves preparing a phosphorus ylide precursor that also contains an ester or other carbonyl functionality. Upon generation of the ylide, it reacts intramolecularly with the carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the chromone ring and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This method provides a unique and direct route to the chromone scaffold, often under mild conditions. Phosphine-mediated tandem reactions, which incorporate an intramolecular Wittig-type cyclization, have also been employed to construct complex fused ring systems derived from coumarins, a related class of heterocycles. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, have gained significant traction in synthetic chemistry for their efficiency and atom economy. rsc.org Several MCRs have been developed for the synthesis of chromone and related scaffolds. nih.gov

These one-pot procedures can rapidly generate molecular complexity from simple, commercially available starting materials. researchgate.net For example, a three-component condensation can yield functionalized tetrahydro-4H-chromenes. rsc.org Other MCRs starting from 3-formylchromones have been used to construct complex, fused heterocyclic systems like chromone-fused pyrimidines. rsc.orgrsc.org The ability to form multiple bonds in a single step makes MCRs a highly attractive strategy for building libraries of chromone derivatives for further study.

In addition to building the chromone core from acyclic precursors, methods for the direct, regioselective functionalization of a pre-existing chromone ring are crucial for synthesizing specific analogues. researchgate.net Recent advances in C-H bond activation and functionalization have provided powerful tools for modifying the chromone scaffold at specific positions. researchgate.netrsc.org

The inherent electronic properties of the chromone ring direct its reactivity. The C-2 and C-3 positions are common sites for functionalization. For instance, transition-metal-free protocols have been developed for C-2 difluoroalkylation. researchgate.net The C-3 position can be functionalized through various methods, including sulfenylation. rsc.org Furthermore, chelation-assisted, transition-metal-catalyzed C-H activation can achieve selective functionalization at the C-5 position of the benzo ring. rsc.orgrsc.org These site-selective methods are invaluable for the late-stage modification of chromone structures, allowing for the synthesis of diverse derivatives that would be difficult to access through de novo ring synthesis. researchgate.net

Introduction of Methoxy (B1213986) and Benzoyl Moieties

The strategic placement of methoxy and benzoyl groups is fundamental to the synthesis of the target compound and its analogues. These moieties are typically introduced by selecting appropriately substituted starting materials that undergo cyclization to form the chromone core.

The integration of the 3-benzoyl group onto the chromone scaffold is commonly achieved through methods that construct the heterocyclic ring from a β-diketone precursor. One of the most classic and effective methods is the Baker-Venkataraman rearrangement. ijmrset.comresearchgate.net This reaction involves the intramolecular rearrangement of an O-acylated 2'-hydroxyacetophenone in the presence of a base to form a 1,3-diketone. researchgate.net This diketone then undergoes acid-catalyzed cyclization to yield the 3-acylchromone.

The general steps are as follows:

Esterification: A substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-methoxyacetophenone) is acylated with an appropriate acid chloride (e.g., 4-methoxybenzoyl chloride) in the presence of a base like pyridine to form an aryl ester. ijmrset.comamazonaws.com

Rearrangement: The resulting ester is treated with a base such as potassium hydroxide (B78521) or sodium hydride to induce the rearrangement, forming the corresponding 1,3-diketone.

Cyclization: The 1,3-diketone is then heated in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid, to facilitate cyclodehydration, yielding the final 3-benzoylchromone structure. ijrpc.com

An alternative approach involves the direct condensation of a 2'-hydroxyacetophenone with a β-ketoester or a related derivative, although the Baker-Venkataraman method remains a prevalent strategy for 3-acylchromones. ijmrset.com

Table 1: Common Catalysts and Conditions for Chromone Ring Closure

| Catalyst Type | Specific Catalyst Example | Conditions | Reference |

|---|---|---|---|

| Acid Catalyst | Concentrated Hydrochloric Acid | Heating/Reflux | ijrpc.com |

| Acid Catalyst | Polyphosphoric Acid (PPA) | Heating | ijrpc.com |

| Acid Catalyst | p-Toluene Sulfonic Acid (PTSA) | Heating | ijrpc.com |

| Base Catalyst | Piperidine | Refluxing in Pyridine | ijmrset.com |

| Base Catalyst | Sodium Hydride (NaH) | Anhydrous Solvent | ijmrset.com |

The placement of methoxy groups on the chromone ring is almost exclusively determined by the substitution pattern of the starting materials, particularly the phenolic precursor.

6-Methoxy Group: To achieve a methoxy group at the C-6 position of the chromone, the synthesis typically begins with a 2'-hydroxyacetophenone that is substituted with a methoxy group at the para-position relative to the hydroxyl group. The key starting material for the target compound is 2'-hydroxy-5'-methoxyacetophenone . orgsyn.org During the cyclization process, this arrangement directly translates to the 6-methoxy substitution on the final chromone ring.

4-Methoxybenzoyl Group: The methoxy group on the benzoyl moiety at the C-3 position originates from the acylating agent. In this case, 4-methoxybenzoyl chloride is used during the initial esterification step of the Baker-Venkataraman synthesis. amazonaws.com

The synthesis relies on the commercial availability or prior synthesis of these specifically substituted precursors. The stability of the methoxy group under both basic (rearrangement) and acidic (cyclization) conditions makes this a robust strategy. ijrpc.com

Derivatization Strategies for Structural Diversity

The chromone scaffold, once synthesized, serves as a versatile platform for creating a diverse library of related compounds through various derivatization reactions.

The carbonyl group and the pyrone ring of the chromone system are key sites for chemical modification. One significant derivatization involves the reaction of 3-acylchromones with nucleophiles like hydrazine (B178648).

Synthesis of Pyrazoles: The reaction of chromones with hydrazine hydrate (B1144303) is a well-established method for synthesizing 3(5)-(2-hydroxyaryl)pyrazoles. mdpi.com The mechanism involves a nucleophilic attack by hydrazine at the C-2 position of the chromone, leading to the opening of the pyrone ring. This is followed by an intramolecular condensation to form the pyrazole (B372694) ring. mdpi.com Applying this to a 3-benzoylchromone derivative would result in a pyrazole substituted with both a 2-hydroxyphenyl group and a benzoyl group.

Multicomponent Reactions: Chromone derivatives can also participate in multicomponent reactions to build complex fused heterocyclic systems. For instance, chromone-3-benzoylhydrazones can react with acetylenedicarboxylates and isocyanides to produce tetracyclic benzopyrone derivatives in a diastereoselective manner. mdpi.com

Cycloaddition Reactions: The C2-C3 double bond of the chromone ring can act as a dienophile or dipolarophile in cycloaddition reactions, providing another avenue for structural diversification. mdpi.com

Table 2: Examples of Derivatization Reactions Starting from Chromone Scaffolds

| Reactant(s) | Resulting Structure | Reaction Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | 3(5)-(2-hydroxyaryl)pyrazoles | Ring Transformation | mdpi.com |

| Acetylenedicarboxylates + Isocyanides | Fused Tetracyclic Systems | Multicomponent Reaction | mdpi.com |

| Diazomethane | 3-(3-aroyl-2-pyrazolin-4-yl)chromones | 1,3-Dipolar Cycloaddition | mdpi.com |

The target molecule, 6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one, is achiral and possesses a plane of symmetry, so its direct synthesis does not involve stereochemical challenges. However, stereochemistry becomes a critical factor during the synthesis of certain derivatives.

When derivatization reactions create new chiral centers, the products can be formed as mixtures of stereoisomers (enantiomers or diastereomers). For example:

In the synthesis of chromone-fused pyrazoles through certain cycloaddition reactions, mixtures of diastereomers have been isolated. The regioselectivity and stereoselectivity of these reactions are influenced by steric and electronic factors of the substituents. mdpi.com

Photocyclization of some 2-furyl-3-alkoxychromones has been shown to yield tetracyclic products where the stereochemical arrangement is influenced by the nature of the alkoxy group. researchgate.net

Controlling the stereochemical outcome in such derivatization reactions often requires the use of chiral catalysts, chiral auxiliaries, or stereoselective reaction conditions, which remains an active area of research in chromone chemistry.

Analytical Characterization Techniques for Structural Elucidation

The confirmation of the structure of this compound and its analogues relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is crucial for identifying the number and environment of protons in the molecule. For the target compound, characteristic signals would include singlets for the two methoxy groups, distinct aromatic protons on both the chromone and benzoyl rings, and a key singlet for the H-2 proton of the chromone core. For example, in similar 2-phenyl-4H-chromen-4-one derivatives, methoxy groups (–OCH₃) typically appear as sharp singlets between δ 3.8 and 4.0 ppm. nih.gov

¹³C NMR: Provides information on the carbon skeleton of the molecule. It would show distinct signals for the carbonyl carbons (C=O), the methoxy carbons, and all the aromatic and heterocyclic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecular weight for a related compound, 6-methoxychromone, is 176.17 g/mol . nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum of the target compound would be characterized by strong absorption bands corresponding to the two distinct carbonyl groups (the ketone in the pyrone ring and the benzoyl ketone) typically in the range of 1600–1700 cm⁻¹. Other significant peaks would indicate C-O stretching for the ether and methoxy groups and C=C stretching for the aromatic rings. amazonaws.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.

These techniques, used in concert, allow for the complete and confident structural elucidation of the synthesized chromone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of chromen-4-one derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

In ¹H NMR spectra of chromen-4-one analogues, protons on the aromatic rings typically appear as multiplets or distinct doublets and singlets in the downfield region (δ 6.5-8.5 ppm). The methoxy group protons are readily identified as sharp singlets around δ 3.8-4.0 ppm. For instance, in the analogue (E)-4-Methoxy-N′-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide, the two methoxy groups appear as distinct singlets at 3.84 ppm and the methyl group at 2.45 ppm. researchgate.net The protons on the chromenone core and the benzoyl substituent show characteristic splitting patterns that allow for unambiguous assignment. researchgate.netmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon (C-4) of the chromen-4-one ring is typically observed at a significant downfield shift, often in the range of δ 177-182 ppm. mdpi.com Aromatic carbons resonate between δ 95-160 ppm, while the methoxy carbons appear around δ 56 ppm. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for (E)-4-Methoxy-N′-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate (400 MHz, DMSO-d6) researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 2.45 | s | - | CH₃ (at C-6) |

| 3.84 | s | - | OCH₃ |

| 7.06 | d | 8.8 | Aromatic H |

| 7.63 | d | 8.3 | Aromatic H |

| 7.69 | dd | 2.5, 8.3 | Aromatic H |

| 7.93 | d | 8.8 | Aromatic H |

| 7.94 | d | 2.5 | Aromatic H |

| 8.63 | s | - | Aromatic H |

| 8.79 | s | - | Aromatic H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its analogues, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the γ-pyrone ring, which typically appears in the range of 1600-1670 cm⁻¹. Aromatic C=C stretching vibrations are also observed in the 1450-1610 cm⁻¹ region. The presence of methoxy groups is indicated by C-O stretching bands. For example, in related benzothiazole (B30560) and chromen-4-one analogues, strong C=O stretching bands are observed between 1605-1669 cm⁻¹. amazonaws.com The IR spectrum for the related compound 6-methoxychromone shows characteristic peaks that can be used for comparison.

Table 2: Characteristic IR Absorption Bands for 6-Methoxychromone nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1640 | Strong | C=O stretch (γ-pyrone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In standard MS, the molecular ion peak (e.g., [M]⁺ or [M+H]⁺) confirms the molecular weight. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with great confidence. This is crucial for confirming the identity of newly synthesized compounds. HRMS data is typically reported by comparing the calculated exact mass for a proposed formula with the experimentally found mass. For several chromen-4-one analogues, the measured mass values were found to be in excellent agreement with the calculated values, confirming their elemental compositions. mdpi.com For example, 6-Methoxy-2-(4-methoxyphenoxy)chromen-4-one was analyzed via HRMS. mdpi.com Direct Analysis in Real Time (DART) mass spectrometry is another high-resolution technique used, as demonstrated with an analogue where the protonated molecule [M+H]⁺ was observed. researchgate.net

Table 3: HRMS Data for Selected Chromen-4-one Analogues mdpi.com

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 2-(4-Fluorophenoxy)-6-methoxy-chromen-4-one | C₁₆H₁₁FO₄ | 287.0714 | 287.0712 |

X-ray Crystallography for Solid-State Structure Determination

Studies on related structures reveal that the chromen-4-one core is nearly planar. nih.gov In the crystal structure of (E)-4-Methoxy-N′-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate, the 4H-chromen-4-one segment was found to be slightly twisted. researchgate.net The analysis also reveals details about intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

Table 4: Crystal Data for (E)-4-Methoxy-N′-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide monohydrate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₆N₂O₄·H₂O |

| Formula Weight | 354.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6228 (13) |

| b (Å) | 10.809 (3) |

| c (Å) | 11.260 (2) |

| α (°) | 116.339 (14) |

| β (°) | 94.258 (14) |

| γ (°) | 96.190 (16) |

| Volume (ų) | 818.8 (3) |

Chromatographic Purification and Analysis (TLC, Column Chromatography, HPLC, PTLC)

Chromatographic methods are essential for the separation and purification of this compound and its analogues from reaction mixtures and for assessing their purity.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The compound of interest is identified by its retention factor (Rf) value on a specific stationary phase (e.g., silica (B1680970) gel) with a given mobile phase.

Column Chromatography is the standard method for purifying these compounds on a preparative scale. Silica gel is the most commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The polarity of the eluent is optimized to achieve effective separation. For example, various chromen-4-one derivatives have been purified using silica gel column chromatography with hexane-ethyl acetate mixtures as the eluent. mdpi.comorgsyn.org The purification process involves loading the crude product onto the column and eluting with the chosen solvent system, collecting fractions, and combining the pure fractions after analysis by TLC. orgsyn.org

Table 5: Examples of Column Chromatography Conditions for Chromen-4-one Analogues

| Compound | Stationary Phase | Eluent System (v/v) | Reference |

|---|---|---|---|

| 6-Methoxy-2-(4-methoxyphenoxy)chromen-4-one | Silica Gel | Hexane:Ethyl Acetate = 2:1 | mdpi.com |

| 2-(4-Fluorophenoxy)-6-methoxy-chromen-4-one | Silica Gel | Hexane:Ethyl Acetate = 4:1 | mdpi.com |

| 2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one | Silica Gel | Hexane:Ethyl Acetate = 19:1 | orgsyn.org |

Structure Activity Relationship Sar and Computational Studies of 4h Chromen 4 One Compounds

Molecular Docking and Ligand-Receptor Binding Interactions

Computational methods like molecular docking are invaluable tools for predicting how a ligand, such as a chromone (B188151) derivative, might bind to the active site of a target protein. These in silico techniques help to visualize and understand the molecular interactions that underpin biological activity, guiding the design of more effective drugs. nih.gov

Molecular docking simulations place a ligand into the binding site of a protein and score the interaction, allowing for the identification of key amino acid residues that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

For example, a docking study of 4-chromanone (B43037) derivatives with the μ-opioid receptor identified several key interactions for a potent compound. The analysis revealed two pi-pi stacking interactions between the ligand's aromatic rings and the Tryptophan 318 (TRP318) residue. jmbfs.org Additionally, crucial hydrogen bonds were formed between the ligand's hydroxyl groups and Serine 53 (SER53) and Serine 55 (SER55) . jmbfs.org Other residues identified as being part of the binding pocket included HIS54, LEU56, TYR75, ASN127, LYS233, and ILE322 . jmbfs.org

In another study involving 6-substituted chromone derivatives and the σ1 receptor, docking simulations showed that the protonated nitrogen of the ligand formed a key bidentate salt bridge with Glutamic acid 172 (GLU172) and an attractive charge interaction with Aspartic acid 126 (ASP126) . nih.gov The chromone moiety itself was stabilized in a hydrophobic pocket through π-alkyl interactions with residues like MET93, LEU95, LEU105, and LEU182 . nih.gov Similarly, docking of a potent 4H-chromenone inhibitor into butyrylcholinesterase (BChE) highlighted a pi-pi stacking interaction with Tryptophan 82 (TRP82) and further interactions with Serine 198 (SER198) and Histidine 438 (HIS438) . nih.gov These examples demonstrate how specific residues are consistently involved in anchoring chromone-based ligands within their respective binding sites.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" or "binding energy" in units of kcal/mol. A more negative value typically indicates a more favorable, higher-affinity interaction between the ligand and the protein. This allows for the virtual screening of many compounds and the prioritization of the most promising candidates for synthesis and biological testing.

Computational studies on various chromone derivatives have demonstrated a wide range of predicted binding affinities depending on the specific ligand and target protein. For instance, in a study targeting the μ-opioid receptor, a series of 4-chromanone derivatives exhibited docking scores ranging from -4.32 kcal/mol to -8.36 kcal/mol. jmbfs.org A subsequent lead optimization effort produced a derivative with a predicted high docking score of -9.89 kcal/mol. jmbfs.org Another study on 6-substituted 3-formyl chromone derivatives targeting insulin-degrading enzyme (IDE) found a lead compound with a binding energy of -8.5 kcal/mol, which was more favorable than the reference standard dapagliflozin (B1669812) (-7.9 kcal/mol). nih.gov

The following table presents examples of predicted binding affinities for different chromone derivatives against various biological targets, illustrating the utility of this computational approach.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 4-Chromanone Derivatives | μ-Opioid Receptor | -4.32 to -8.36 |

| Optimized 4-Chromanone Derivative | μ-Opioid Receptor | -9.89 |

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 |

| Chromone-embedded peptidomimetics | SARS-CoV-2 Protease | -19.54 (MM-GBSA) |

These predicted values provide a quantitative measure to compare the potential efficacy of different structural analogs and guide further drug development efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models for 4H-chromen-4-one derivatives involves correlating their structural or property-based descriptors with measured biological activities, such as anticancer or antioxidant effects. These models are typically built using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning techniques like Artificial Neural Networks (ANN). For a series of 4-aryl-4H-chromenes, QSAR models have been developed to predict their apoptosis-inducing activity in various cancer cell lines. In such models, descriptors are calculated for each molecule in the series to quantify various aspects of its structure.

For a compound like 6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one, the descriptors would include constitutional parameters (e.g., molecular weight, atom counts), topological indices (describing molecular branching and shape), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). The presence of the two methoxy (B1213986) groups and the benzoyl moiety would significantly influence descriptors related to electronic properties, steric hindrance, and lipophilicity, which are then used to build the predictive model. The goal of these models is to forecast the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

| Descriptor Type | Examples | Relevance for this compound |

| Constitutional | Molecular Weight, Number of O-atoms, Number of Aromatic Rings | Basic parameters defining the molecule's size and composition. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantify molecular shape, size, and degree of branching. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describe the electronic properties influenced by methoxy and benzoyl groups. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity (MR) | Crucial for predicting absorption, distribution, and target interaction. |

The biological activity of chromone derivatives is strongly correlated with their physicochemical properties. Lipophilicity, typically quantified by the partition coefficient (LogP), is a critical parameter influencing a drug's ability to cross cell membranes and reach its target. For this compound, the two methoxy groups and the aromatic rings contribute to its lipophilic character, which would be a key factor in any QSAR model.

Electronic properties also play a vital role. The electron-donating nature of the 6-methoxy group and the electron-withdrawing effect of the 3-benzoyl group create a specific electronic distribution across the 4H-chromen-4-one scaffold. These electronic effects can influence how the molecule interacts with biological targets, such as enzymes or receptors. Studies on other substituted chromones have shown that the nature and position of substituents significantly alter the activity, underscoring the importance of these property correlations. For instance, QSAR studies on 4-hydroxycoumarin (B602359) derivatives revealed that bond dissociation enthalpies and various molecular descriptors correlate well with antioxidant activity.

Advanced Computational Chemistry Techniques

Advanced computational methods provide deep insights into the molecular properties of 4H-chromen-4-one compounds at an atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. DFT calculations, often using functionals like B3LYP, can accurately predict optimized molecular geometries, including bond lengths and angles. For chromone derivatives, DFT has been successfully used to correlate theoretical calculations with experimental data from X-ray crystallography.

Furthermore, DFT is employed to predict vibrational spectra (FT-IR), which helps in the assignment of characteristic vibrational frequencies, such as the C=O stretching of the pyrone ring and C-O-C stretching of the ether groups. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) also provide valuable information for structural elucidation. These computational studies offer a detailed understanding of the molecule's structural and electronic properties before its synthesis.

| Parameter | Typical Calculated Value (for Chromone Core) | Significance |

| Bond Length C=O | ~1.23 Å | Characterizes the key carbonyl group in the pyrone ring. |

| Bond Length C-O (ether) | ~1.36 - 1.37 Å | Defines the ether linkages within the chromone ring system. |

| Bond Angle C-O-C | ~119° | Indicates the geometry of the heterocyclic pyran ring. |

| Vibrational Freq. (C=O) | ~1630 - 1680 cm⁻¹ | A strong, characteristic band in the IR spectrum for the carbonyl group. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the 6-methoxy substituted benzene (B151609) ring and the 4-methoxybenzoyl moiety. The LUMO is anticipated to be distributed over the electron-deficient pyrone ring, particularly the α,β-unsaturated ketone system. This distribution determines the molecule's propensity to engage in nucleophilic or electrophilic interactions. DFT calculations on related chromone derivatives have shown that the HOMO-LUMO gap is a key parameter associated with their biological activity.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| Fluorinated Chromone Derivatives | - | - | 1.59 - 1.87 |

| Pyrano-chromene Derivatives | - | - | 5.17 - 6.31 |

Data derived from related but distinct chromone structures to illustrate typical energy ranges.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface using a color spectrum.

In an MEP map of this compound, distinct regions of potential would be visible:

Negative Regions (Red/Yellow): These electron-rich areas correspond to sites susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the pyrone carbonyl, the benzoyl carbonyl, and the two methoxy groups, which possess high electron density due to lone pairs.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically located around the hydrogen atoms of the aromatic rings.

Neutral Regions (Green): These areas represent regions of near-zero potential.

MEP analysis is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule might bind to a biological receptor. Studies on various chromone derivatives have utilized MEP maps to identify key reactive sites and explain their biological activities.

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms and the dynamic behavior of this compound are critical determinants of its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the molecule's preferred shapes, flexibility, and stability, thereby providing insights into its structure-activity relationship (SAR).

Conformational Analysis

For this compound, the most significant conformational flexibility arises from the rotation around the C3-C(O) bond (connecting the chromone ring to the benzoyl carbonyl group) and the C(O)-C(Ar) bond (connecting the carbonyl group to the 4-methoxyphenyl (B3050149) ring).

Torsional Angle 1 (τ1): This angle is defined by the atoms O(pyrone)-C2-C3-C(carbonyl) and describes the orientation of the benzoyl group relative to the chromone ring. Steric hindrance between the carbonyl oxygen and the hydrogen at the C2 position, as well as electronic effects, will influence the preferred value of this angle.

Torsional Angle 2 (τ2): Defined by C3-C(carbonyl)-C(aromatic)-C(aromatic), this angle describes the rotation of the 4-methoxyphenyl ring. The planarity in this region is influenced by the potential for conjugation between the benzoyl group and the phenyl ring.

Studies on structurally related 3-substituted-4H-chromen-4-ones, such as 3-acetyl-4H-chromen-4-one, have shown that the fused-ring system itself is almost planar. nih.gov In one study, the dihedral angle between the plane of the fused-ring system and the acetyl plane was found to be 5.149°. nih.gov For 3-benzyl-4H-chromen-4-one derivatives, the dihedral angle between the chromone ring and the benzyl (B1604629) substituent is a key conformational parameter. nih.gov By analogy, for this compound, the orientation of the 4-methoxybenzoyl group relative to the chromone core is expected to be a critical factor for its biological activity. The methoxy groups at the C6 and C4' positions are generally planar with their respective aromatic rings, although the methyl group can rotate freely.

Computational methods like Density Functional Theory (DFT) are often employed to calculate the optimized geometry and identify the lowest energy conformations. d-nb.inforesearchgate.net Such calculations for this compound would likely reveal a non-planar arrangement between the chromone and the 4-methoxybenzoyl moieties to minimize steric clash, while still allowing for some degree of electronic communication between the ring systems. The interplay between these rotational barriers defines the conformational landscape of the molecule and its ability to adopt a specific bioactive conformation required for binding to a biological target.

| τ2 | C3-C(carbonyl)-C(aromatic)-C(aromatic) | Rotation of the 4-methoxyphenyl ring. | Moderate; influenced by steric hindrance and electronic conjugation. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its structural stability and interactions with its environment, such as a solvent or a protein binding site. While specific MD studies on this exact compound are not widely published, the methodology has been applied to other chromene and chromone derivatives to understand their therapeutic potential. researchgate.net

An MD simulation would typically start with a low-energy conformation, potentially obtained from quantum mechanical calculations or docking studies. The system, including the molecule and its surroundings (e.g., water molecules), is then allowed to evolve over time according to the laws of classical mechanics.

Key insights that could be gained from MD simulations of this compound include:

Conformational Stability: Simulations can reveal the stability of different conformations and the energy barriers for transitions between them. This helps to understand which shapes the molecule is likely to adopt in a biological environment.

Flexibility of Substituents: The simulations would illustrate the flexibility of the methoxy groups and the 4-methoxybenzoyl moiety, showing the range of motion for the key torsional angles.

Solvent Interactions: The behavior of the molecule in an aqueous environment can be modeled, showing how solvent interactions, such as hydrogen bonding with the carbonyl and methoxy oxygens, influence its conformation and stability.

Binding Site Dynamics: When simulated within a protein's active site, MD can assess the stability of the ligand-protein complex. researchgate.net It can reveal how the molecule adapts its conformation to fit the binding pocket and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.

For instance, MD simulations on other 4H-chromene derivatives have been used to indicate the stability of the most active compounds at their binding sites, supporting their potential as therapeutic agents. researchgate.net A similar approach for this compound would be invaluable in rationalizing its biological activity and guiding the design of new, more potent analogues.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-acetyl-4H-chromen-4-one |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the natural occurrence, isolation, or structural characterization of the chemical compound This compound . The provided outline focuses exclusively on these aspects.

Extensive searches have revealed that this particular chromone derivative is likely a product of chemical synthesis, and there is no documented evidence of its isolation from any plant, fungal, or other natural sources. The scientific literature that discusses related chromone structures primarily details their synthetic pathways and pharmacological properties, rather than their natural origins.

Therefore, it is not possible to generate an article that adheres to the strict constraints of the provided outline, which is entirely centered on the natural occurrence and isolation of this specific compound. The information required to populate the requested sections and subsections on phytochemical investigations, isolation protocols, and structural characterization of naturally occurring analogues of "this compound" is not available in the public domain.

Future Perspectives and Research Directions for 6 Methoxy 3 4 Methoxybenzoyl 4h Chromen 4 One Research

Development of Novel and Efficient Synthetic Routes

The advancement of 6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one from a laboratory curiosity to a viable lead compound hinges on the development of optimized synthetic methodologies. While classical methods for chromone (B188151) synthesis, such as acid-catalyzed cyclizations, are established, future research should prioritize efficiency, sustainability, and scalability. ijrpc.com

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, from hours to minutes, for the synthesis of related 3-aroyl-4H-chromen-4-ones, while often improving yields. researchgate.net A systematic investigation into microwave-assisted synthesis could provide a rapid and efficient route to the target compound and its analogues.

Green Chemistry Approaches: Emphasis should be placed on employing environmentally benign solvents, reducing energy consumption, and utilizing catalysts that are recyclable and non-toxic. For instance, exploring solid acid catalysts or enzymatic approaches could offer greener alternatives to traditional harsh acidic or basic conditions. ijrpc.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry platform would be a significant step towards potential large-scale production for extensive preclinical evaluation.

A comparison of potential synthetic improvements is outlined in the table below.

| Synthesis Method | Conventional Heating | Microwave-Assisted | Flow Chemistry |

| Reaction Time | Hours to Days | Minutes to Hours | Continuous |

| Energy Efficiency | Low | High | High |

| Scalability | Limited | Moderate | High |

| Process Control | Basic | Moderate | Precise |

| Waste Generation | High | Reduced | Minimized |

In-depth Elucidation of Undocumented Biological Mechanisms

The chromenone scaffold is a privileged structure known to interact with a wide array of biological targets, exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govnih.gov However, the specific mechanisms of action for this compound remain uncharacterized. Future research must move beyond preliminary screening to a deep mechanistic understanding.

Prospective research directions include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and chemical proteomics to identify the direct protein binding partners of the compound. nih.govmdpi.com Once identified, targets must be validated to confirm their role in the compound's biological effects.

Signaling Pathway Analysis: Investigating the compound's impact on key cellular signaling pathways. For instance, related compounds have been shown to modulate pathways involving protein kinases (like CK2), transcription factors, and apoptosis regulators (like PARP and caspases). nih.govnih.gov Western blot analysis and reporter gene assays can be used to map these effects.

Enzyme Inhibition Kinetics: If the compound is found to inhibit a specific enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). This has been a fruitful area of research for other chromone derivatives targeting enzymes like cholinesterases and cyclooxygenases. nih.gov

Advanced Computational Modeling for Rational Design and Discovery

In silico methods are indispensable tools for accelerating drug discovery by predicting molecular interactions and guiding synthetic efforts. d-nb.info Applying advanced computational modeling to this compound can provide crucial insights and facilitate the rational design of next-generation analogues.

Future computational studies should focus on:

Molecular Docking and Dynamics: Performing molecular docking simulations to predict the binding poses of the compound within the active sites of potential protein targets identified through biological screening. nih.gov These initial static models should be refined using molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues has been synthesized and tested, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. yu.edu.joyu.edu.jo These models can identify the key steric and electronic features of the molecule that are critical for its biological activity, providing a roadmap for further optimization. yu.edu.jo

Pharmacophore Modeling: Developing a pharmacophore model that defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for novel, structurally diverse compounds with the potential for similar or improved activity.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its future analogues at an early stage, helping to identify and mitigate potential liabilities. nih.gov

Exploration of Additional Preclinical Therapeutic Applications and Molecular Targets

Given the broad spectrum of activity associated with the chromenone class, it is highly probable that this compound possesses therapeutic potential beyond a single indication. A strategic expansion of preclinical testing is a critical future direction.

Potential new therapeutic areas to investigate include:

Neurodegenerative Diseases: Chromone derivatives have been investigated as inhibitors of enzymes relevant to Alzheimer's disease, such as cholinesterases and β-secretase. nih.gov The potential of the target compound to modulate pathways involved in neuroinflammation and protein aggregation should be explored. scienceopen.com

Metabolic Disorders: Certain chromenones have shown potential as anti-diabetic agents by inhibiting enzymes like α-glucosidase. nih.gov Screening the compound for activity against targets relevant to type 2 diabetes and other metabolic conditions could uncover new applications.

Infectious Diseases: With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Chromenones have demonstrated antibacterial and antitubercular activity, suggesting that this compound should be evaluated against panels of clinically relevant and drug-resistant pathogens. nih.govnih.gov

Orphan G Protein-Coupled Receptors (GPCRs): The chromenone scaffold has been identified as a ligand for orphan GPCRs like GPR55, which are emerging as important drug targets for pain, inflammation, and cancer. acs.org Screening against a panel of such receptors could reveal novel and highly specific molecular targets.

Integration of Multi-Omics Approaches for Comprehensive Biological Profiling

To achieve a holistic understanding of the biological impact of this compound, future research should adopt a systems biology perspective through the integration of multi-omics technologies. This approach provides a comprehensive, unbiased view of a drug's effects at multiple molecular levels. nashbio.com

Key strategies include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues following treatment with the compound. This can reveal which cellular pathways are perturbed and help generate hypotheses about the mechanism of action. ahajournals.org

Proteomics: Quantifying changes in the cellular proteome upon compound treatment to understand the effects on protein expression and post-translational modifications. This provides a more direct link to cellular function than transcriptomics alone. mdpi.com

Metabolomics: Studying the global changes in small-molecule metabolites. nih.gov This can illuminate the compound's impact on metabolic pathways and provide biomarkers of its physiological effect. aspect-analytics.com

Integrated Analysis: The true power of this approach lies in integrating the data from these different "omics" layers. nashbio.com Computational tools can be used to build comprehensive network models that connect the compound's direct targets to downstream changes in gene expression, protein levels, and metabolic function, providing an unparalleled depth of mechanistic insight. ahajournals.org

Addressing Research Gaps in Structure-Activity Relationship Studies

A significant gap in the current knowledge of this compound is the lack of a systematic Structure-Activity Relationship (SAR) study. Understanding how specific structural modifications affect biological activity is fundamental to medicinal chemistry and lead optimization. nih.gov

Future research must systematically address this gap by:

Synthesizing Analogue Libraries: Creating a focused library of compounds by methodically altering specific parts of the molecule. Key modifications would include:

Varying the position and nature of substituents on both the chromenone ring system and the 3-benzoyl moiety.

Exploring the impact of replacing the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups. mdpi.com

Modifying the benzoyl linker to probe spatial and conformational requirements.

Systematic Biological Evaluation: Testing the synthesized analogues in a consistent panel of biological assays to generate high-quality, comparable data.

A hypothetical SAR exploration is outlined in the table below.

| R1 (Position 6) | R2 (Position 4') | Relative Activity (Hypothetical) |

| -OCH₃ | -OCH₃ | Baseline |

| -H | -OCH₃ | +/- |

| -Cl | -OCH₃ | ++ |

| -OCH₃ | -H | +/- |

| -OCH₃ | -Cl | +++ |

| -OCH₃ | -OH | + |

Design and Synthesis of Highly Potent and Selective Analogues for Mechanistic Probes

Building upon a robust SAR understanding, the ultimate goal is to design and synthesize second-generation analogues with superior potency and selectivity. These optimized molecules can serve not only as potential drug candidates but also as valuable chemical probes to dissect biological pathways. nih.gov

Future efforts in this area should focus on:

Potency and Selectivity Optimization: Using SAR and computational modeling data to guide the design of analogues with enhanced affinity for the desired target and reduced affinity for off-targets. This is critical for minimizing potential side effects.

Development of Chemical Probes: Synthesizing analogues that incorporate functional handles (e.g., biotin, clickable alkyne tags, or fluorescent dyes) without compromising biological activity. These probes are invaluable for experiments such as target pull-down and visualization studies.

Pharmacokinetic Improvement: Modifying the lead structure to improve its drug-like properties, such as solubility, metabolic stability, and cell permeability, which are essential for translating in vitro activity to in vivo efficacy.

By pursuing these integrated and forward-looking research directions, the scientific community can systematically elucidate the biological mechanisms, therapeutic potential, and structure-activity relationships of this compound, paving the way for the development of novel chemical probes and potential therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-3-(4-methoxybenzoyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the chromen-4-one core. Key steps include:

- Core Formation : Condensation of substituted acetophenones with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ catalysis) .

- Functionalization : Introduction of the 4-methoxybenzoyl group via Friedel-Crafts acylation using AlCl₃ as a Lewis catalyst .

- Purification : Column chromatography (e.g., silica gel, petroleum ether/EtOAc gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products (>95% by HPLC) .

- Yield Optimization : Microwave-assisted synthesis (100–120°C, 30–60 mins) improves reaction efficiency compared to traditional reflux methods .

Q. What methodologies are recommended for structural elucidation of this compound, particularly regarding crystallographic analysis?

- Methodological Answer :

- X-Ray Diffraction (XRD) : Single-crystal XRD is the gold standard. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections .

- Key Parameters : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refinement residuals (R₁ < 0.05) ensure accuracy .

- Complementary Techniques : Pair XRD with FT-IR (to confirm carbonyl stretching at ~1650 cm⁻¹) and ¹³C NMR (to resolve methoxy and benzoyl substituents) .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibitory activity of this compound, and what assays are suitable for validating its interaction with targets like COX-2 or 15-LOX?

- Methodological Answer :

- In Vitro Assays :

- COX-2 Inhibition : Use a fluorescence-based assay with recombinant COX-2 enzyme. IC₅₀ values can be determined via dose-response curves (0.1–100 µM range) .

- 15-LOX Inhibition : Monitor hydroperoxide formation spectrophotometrically at 234 nm. Include NDGA as a positive control .

- Binding Studies : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 3LN1 for COX-2). Validate poses with MM-GBSA binding energy calculations .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound to enhance bioactivity?

- Methodological Answer :

- Systematic Substitution : Modify the methoxy groups (e.g., replace with ethoxy or halogen) and analyze effects on antibacterial activity (MIC against S. aureus and E. coli) .

- In Silico Modeling : Use QSAR models (e.g., CoMFA) to predict logP and polar surface area (PSA) for optimizing membrane permeability .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., chromen-4-one carbonyl) and hydrophobic regions (methoxybenzoyl group) for target engagement .

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed for this compound?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo .

- Formulation Adjustments : Use nanoemulsions (e.g., PLGA nanoparticles) to improve bioavailability if poor solubility (logS < -4) is observed .

- Cross-Species Validation : Compare pharmacokinetics (Cₘₐₓ, t₁/₂) in rodents and zebrafish models to assess translational relevance .

Q. What computational approaches are employed to predict the binding affinity and pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability over 100 ns trajectories. Focus on RMSD (<2 Å) and hydrogen bond occupancy .

- ADMET Profiling : Use SwissADME to predict blood-brain barrier penetration (BBB score) and cytochrome P450 inhibition (CYP3A4, CYP2D6) .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for derivatives to prioritize synthesis targets .

Data Contradiction Analysis

- Example Scenario : Conflicting IC₅₀ values for COX-2 inhibition between labs.

- Resolution Strategy :

Standardize assay conditions (enzyme lot, substrate concentration).

Validate via orthogonal methods (e.g., Western blot for PGE₂ reduction).

Cross-check compound purity (LC-MS) and stereochemistry (CD spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.